1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
“1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as sulfonamide, hydroxyphenyl, and fluoro makes this compound a potential candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Functionalization with ethyl and fluoro groups: These groups can be introduced through alkylation and halogenation reactions, respectively.
Attachment of the hydroxyphenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
Medicinal chemists may explore this compound as a lead compound for drug development, targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or proteases.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide: Lacks the hydroxyphenyl group.
1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide: Lacks both the fluoro and hydroxyphenyl groups.
5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide: Lacks the ethyl group.
Uniqueness
The presence of the hydroxyphenyl group in “1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” adds to its potential for hydrogen bonding and increases its polarity, which may enhance its biological activity and solubility compared to similar compounds.
Properties
Molecular Formula |
C12H14FN3O3S |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14FN3O3S/c1-3-16-12(13)11(8(2)14-16)20(18,19)15-9-5-4-6-10(17)7-9/h4-7,15,17H,3H2,1-2H3 |
InChI Key |
FQRYPDYLGMXHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=CC=C2)O)F |
Origin of Product |
United States |
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